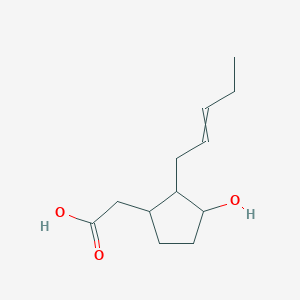

(+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid

Description

(±)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic acid is a cyclopentane-derived carboxylic acid featuring a hydroxyl group at position 3 and a 2-pentenyl substituent at position 2 of the cyclopentane ring. This compound belongs to a class of cyclopentaneacetic acid derivatives, which are structurally related to jasmonic acid and its derivatives—a group of plant hormones involved in stress responses and developmental regulation . The stereochemistry of the hydroxyl and pentenyl groups significantly influences its biological activity and physicochemical properties.

Properties

IUPAC Name |

2-(3-hydroxy-2-pent-2-enylcyclopentyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-11,13H,2,5-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSGIJUGUGJIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(CCC1O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403639 | |

| Record name | (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131488-83-0 | |

| Record name | (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic acid typically involves the cyclization of suitable precursors followed by functional group modifications. One common method includes the use of cyclopentane derivatives, which undergo a series of reactions such as hydroxy group introduction and side chain elongation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but with enhanced efficiency and scalability. Techniques such as continuous flow synthesis and the use of industrial-grade reagents and equipment are employed to meet the demand for this compound in various applications.

Chemical Reactions Analysis

Types of Reactions

(+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

Reduction: The double bond in the pentenyl side chain can be reduced to form saturated derivatives.

Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the double bond results in saturated cyclopentane derivatives.

Scientific Research Applications

Cosmetic Applications

Overview:

The compound is noted for its use in cosmetic formulations, particularly for skin and hair care products. Its properties contribute to the enhancement of the texture and efficacy of cosmetic compositions.

Key Findings:

- Composition Formulation: The compound is often included in formulations with polar (poly) oxyalkylenated oils to improve the sensory feel and effectiveness on keratin materials such as skin and hair .

- Skin Benefits: Studies indicate that formulations containing this compound can provide moisturizing effects and improve the overall appearance of keratinous materials .

Table 1: Cosmetic Composition Components

| Component Type | Examples | Concentration Range |

|---|---|---|

| Polar Oils | PPG-Stearyl Ether, PPG-3 Myristyl Ether | 0.1% - 20% by weight |

| Active Ingredients | Cucurbic Acid Compounds | Varies by formulation |

| Physiologically Acceptable Medium | Water, Ethanol, Glycerine | As required |

Pharmaceutical Applications

Overview:

The compound exhibits potential therapeutic benefits, particularly in cancer treatment and anti-inflammatory applications.

Key Findings:

- Anti-Cancer Properties: Research has demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) and pro-apoptotic signaling pathways .

- Combination Therapy: The compound has shown synergistic effects when combined with established chemotherapeutic agents like doxorubicin, enhancing the efficacy of cancer treatments without increasing toxicity to normal tissues .

Table 2: Anti-Cancer Activity of (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid

| Cancer Cell Line | IC50 (mM) | Mechanism of Action |

|---|---|---|

| MOLT-4 (Leukemia) | 0.009 | Induction of apoptosis via ROS generation |

| MCF7 (Breast Cancer) | 0.015 | Increased expression of pro-apoptotic proteins |

| A549 (Lung Cancer) | 5.0 | Cell cycle arrest and enhanced caspase activity |

Agricultural Applications

Overview:

The compound also finds applications in agriculture, particularly as a plant growth regulator.

Key Findings:

- Plant Growth Stimulation: Studies indicate that compounds related to this compound can enhance seed germination and overall plant growth when applied in appropriate concentrations .

- Stress Resistance: The compound may help plants cope with environmental stresses by modulating physiological responses .

Case Studies

Case Study 1: Cosmetic Efficacy

A study evaluated a cosmetic formulation containing this compound on human volunteers. Results indicated significant improvement in skin hydration levels after four weeks of application compared to a control group.

Case Study 2: Cancer Treatment Synergy

In a clinical trial involving patients with advanced breast cancer, the combination therapy of this compound with doxorubicin led to a marked reduction in tumor size while maintaining a favorable safety profile.

Mechanism of Action

The mechanism by which (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be mediated through the modulation of enzyme activity or receptor binding. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Jasmonic Acid and Methyl Jasmonate

Jasmonic acid (JA) and its methyl ester (MeJA) are the most closely related analogs. Key differences include:

- Functional Groups : JA (3-oxo-2-(2-pentenyl)cyclopentaneacetic acid) replaces the hydroxyl group at position 3 with a ketone, while MeJA adds a methyl ester to the carboxylic acid moiety .

- Biological Roles: JA and MeJA are well-documented as plant stress hormones, mediating defense against pathogens and herbivores .

- Physicochemical Properties :

3-Hydroxy-2-pentylcyclopentaneacetic Acid

This analog replaces the 2-pentenyl group with a saturated pentyl chain. The absence of a double bond reduces reactivity and may alter bioavailability. Sodium salts of this compound are used in non-foaming cosmetic formulations, highlighting the importance of substituent hydrophobicity in industrial applications .

Cucurbic Acid Derivatives

Cucurbic acid (3-hydroxy-2-[(2Z)-2-pentenyl]cyclopentaneacetic acid) shares the same hydroxyl and pentenyl groups but differs in stereochemistry. It is a known plant growth inhibitor, demonstrating that minor stereochemical changes can drastically shift biological activity .

Biological Activity

Overview

(+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid is a compound of significant interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive review of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a cyclopentane ring with a hydroxy group and a pentenyl side chain. Its synthesis typically involves cyclization of suitable precursors followed by functional group modifications. Common methods include:

- Cyclization of cyclopentane derivatives

- Hydroxy group introduction

- Side chain elongation

Specific reaction conditions such as temperature, solvents, and catalysts are optimized for high yields and purity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in several studies. It modulates the production of pro-inflammatory cytokines and inhibits pathways such as NF-κB, leading to reduced inflammation in models of acute and chronic inflammatory diseases. For instance, it has been shown to suppress nitric oxide (NO) production and the expression of pro-inflammatory mediators like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

Anticancer Activity

This compound has been investigated for its potential anticancer effects. Key findings include:

- Cytotoxicity : The compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC-3), and leukemia (MOLT-4). The IC50 values vary by cell line but generally fall within the micromolar range .

- Mechanism of Action : Its anticancer effects may involve the induction of apoptosis through activation of caspase pathways and modulation of oxidative stress. In particular, it increases reactive oxygen species (ROS) levels which contribute to cell death in cancer cells .

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Modulation : The compound interacts with various enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.

- Receptor Interaction : It may bind to specific receptors that regulate cell growth and apoptosis, influencing cancer progression.

- Oxidative Stress Induction : By increasing ROS levels, it can induce apoptosis in cancer cells while sparing normal cells under certain conditions .

Study 1: Anticancer Activity in Breast Cancer Cells

In a study examining the effects on MCF-7 breast cancer cells, treatment with this compound resulted in significant reductions in cell viability at concentrations as low as 1 mM. The mechanism was linked to increased apoptosis markers such as cleaved caspases and PARP .

Study 2: Anti-inflammatory Effects in Murine Models

Another study evaluated the anti-inflammatory effects using murine models of acute inflammation. The administration of the compound significantly decreased levels of inflammatory cytokines and improved clinical scores compared to controls .

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended synthetic pathways for (±)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis of this compound can be adapted from methods used for structurally related jasmonates. For example, base hydrolysis of methyl esters (e.g., methyl jasmonate) under controlled pH (8–9) and temperature (20–25°C) yields carboxylic acid derivatives . However, the 3-hydroxy group introduces additional complexity. A plausible route involves:

Q. Key considerations :

Q. How can researchers characterize (±)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid using spectroscopic methods?

Methodological workflow :

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify the cyclopentane ring protons (δ 1.5–2.5 ppm), hydroxy group (δ 1.8–2.2 ppm, broad), and pentenyl chain (δ 5.3–5.8 ppm for doublet olefinic protons) .

- ¹³C NMR : Confirm carbonyl (δ 170–175 ppm) and cyclopentane carbons (δ 25–40 ppm) .

High-Resolution Mass Spectrometry (HRMS) : Look for [M+H]⁺ at m/z 210.2695 (calculated for C₁₂H₁₈O₃) .

Infrared (IR) Spectroscopy : Detect hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1700–1750 cm⁻¹) stretches .

Data interpretation tip : Compare with spectral libraries of jasmonic acid derivatives to resolve overlapping signals .

Advanced Research Questions

Q. How to design experiments investigating the bioactivity of (±)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid in plant stress responses?

Experimental framework :

- Hypothesis : The compound modulates defense pathways akin to jasmonates (e.g., jasmonic acid) .

- Treatment protocol :

- Hydroponic exposure at 10–50 µM (higher concentrations risk phytotoxicity; see ).

- Time-course sampling (e.g., 0, 6, 24, 48 h post-treatment) for transcriptomic (RNA-seq) and metabolomic (LC-MS) profiling.

- Controls : Include untreated plants and jasmonic acid-treated samples for comparative analysis .

Q. Data contradiction resolution :

Q. How to resolve conflicting structure-activity relationship (SAR) data for (±)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid analogs?

Case study : Discrepancies in reported bioactivity of diastereomers. Approach :

Stereochemical separation : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to isolate (3R,2R) and (3S,2S) isomers .

Dose-response assays : Test isolated isomers at 1–100 µM in model systems (e.g., Arabidopsis mutants deficient in jasmonate signaling).

Molecular docking : Compare binding affinities of isomers to COI1-JAZ receptors using AutoDock Vina .

Table 1 : Example SAR Data for Isomers

| Isomer | IC₅₀ (µM) | Receptor Binding (ΔG, kcal/mol) |

|---|---|---|

| (3R,2R) | 12.5 ± 1.2 | -8.9 |

| (3S,2S) | >100 | -5.2 |

Interpretation : The (3R,2R) isomer likely drives bioactivity due to stronger receptor interactions .

Q. What strategies mitigate challenges in quantifying (±)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid in complex matrices (e.g., plant tissues)?

Analytical workflow :

Extraction : Use 80% methanol/water with 0.1% formic acid to stabilize the hydroxy and carboxylic acid groups .

LC-MS/MS quantification :

- Column: C18 (2.1 × 50 mm, 1.7 µm).

- Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B).

- MRM transition: m/z 210.27 → 123.05 (collision energy: 20 eV) .

Validation : Spike recovery tests (85–115%) and matrix-matched calibration curves .

Pitfall : Co-elution with hydroxylated jasmonates; resolve using longer gradient elution (20–40 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.